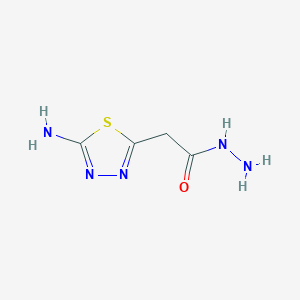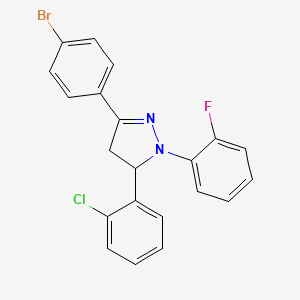
3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide is a complex organic compound with the molecular formula C19H17BrN2O2 This compound features a benzamide core substituted with a bromine atom, an ethoxy group, and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield an aldehyde or carboxylic acid, while substitution of the bromine atom could result in various substituted benzamides.
科学的研究の応用
3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its quinoline moiety makes it a potential candidate for studying interactions with biological targets, such as enzymes or receptors.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription . Additionally, the benzamide core could interact with various proteins, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Another quinoline derivative with different substituents.
Pinacol boronic esters: Used in similar coupling reactions.
Uniqueness
3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromine atom and an ethoxy group on the benzamide core, along with the quinoline moiety, makes it a versatile compound for various applications.
特性
分子式 |
C19H17BrN2O2 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-3-24-17-10-9-14(11-15(17)20)19(23)22-16-6-4-5-13-8-7-12(2)21-18(13)16/h4-11H,3H2,1-2H3,(H,22,23) |
InChIキー |
DKIZZEFWMLZHDZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017411.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15017413.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017416.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[2-(pentyloxy)benzylidene]hydrazine](/img/structure/B15017423.png)

![1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B15017430.png)
![5-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15017451.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B15017452.png)
![N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide](/img/structure/B15017460.png)
![N-({N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B15017466.png)
![5-Benzyl-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15017467.png)
![Heptyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B15017470.png)
![O-{3-[(3-methylphenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate](/img/structure/B15017478.png)
